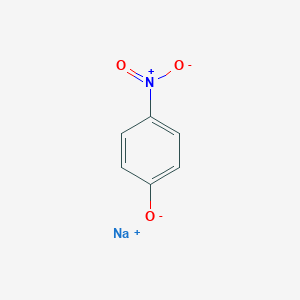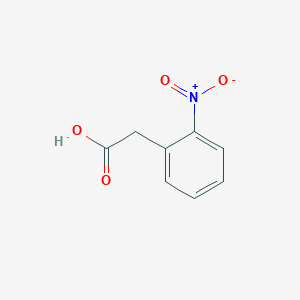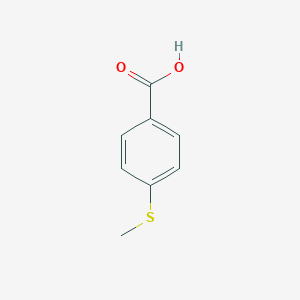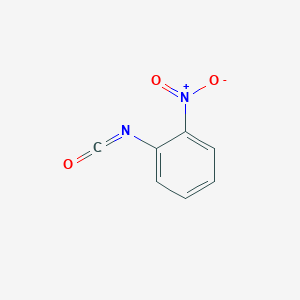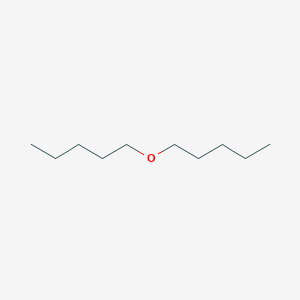
二戊基醚
描述
While the provided papers do not directly discuss dipentyl ether, they do provide insights into the behavior of similar compounds, such as diphenyl ethers, which can be used to infer some general characteristics that may be applicable to dipentyl ether. Diphenyl ethers are known for their aromatic properties and their ability to participate in various chemical reactions due to the presence of the ether functional group and the phenyl groups . Dipentyl ether, lacking the aromatic rings, would still possess the ether functional group, which is important for its reactivity and physical properties.
Synthesis Analysis
The synthesis of diphenyl ethers typically involves the reaction of phenol derivatives with halogenated compounds in the presence of a base. Although the papers do not describe the synthesis of dipentyl ether specifically, similar methods could potentially be applied, with the appropriate pentyl-containing reactants . The synthesis of related compounds, such as diphenylprolinol silyl ether, involves catalytic processes that could be adapted for the synthesis of dipentyl ether .
Molecular Structure Analysis
The molecular structure of diphenyl ethers has been studied extensively, including their interactions with other molecules like methanol and tert-butyl alcohol . These studies reveal the importance of the ether oxygen in forming hydrogen bonds and the influence of substituents on the phenyl rings. For dipentyl ether, the lack of aromatic rings would result in a more flexible and less planar structure, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Diphenyl ethers undergo various chemical reactions, such as photochemical rearrangements, which result in a variety of products depending on the reaction conditions and the substituents present on the phenyl rings . These reactions are influenced by factors such as solvent viscosity and the presence of electron-donating or withdrawing groups. Dipentyl ether may undergo similar reactions, although the specifics would depend on its exact structure and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of diphenyl ethers have been characterized using a range of techniques, including spectroscopy and theoretical calculations . These studies provide information on the molecular interactions, stability, and reactivity of the compounds. For dipentyl ether, one could expect properties such as boiling point, solubility, and reactivity to be influenced by the length of the pentyl chains and the presence of the ether group.
Relevant Case Studies
The papers provided do not include case studies on dipentyl ether. However, the studies on diphenyl ethers and their derivatives offer insights into the behavior of ethers in general, which could be relevant when considering the environmental impact, toxicity, and potential applications of dipentyl ether .
科学研究应用
水性介质中的溶解度
二戊基醚以及其他用于燃料中的醚类,如 MTBE、ETBE、TAME 和 DIPE,已对其在水性介质中的溶解度进行了研究。这些化学品的溶解度对于评估它们作为污染物的环境影响至关重要。研究提供了这些醚的水溶性的实验数据,这对于了解它们在环境中的归趋和迁移至关重要 (Gonzalez-Olmos 和 Iglesias,2008)。
环境污染
二戊基醚已被确定为一种环境污染物,其残留物存在于各种水生环境和野生动物中。这突出了该化合物在生态方面的持久性和潜在影响。研究结果强调了监测和管理二戊基醚等工业化学品以保护环境的重要性 (Addison,1977)。
生物降解
已经对二苯醚(二戊基醚的相关化合物)及其溴代同系物的生物降解进行了研究。发现一种特定的细菌,Sphingomonas sp. PH-07,能够矿化二苯醚,表明了在环境中生物修复此类化合物的潜在途径 (Kim 等人,2007)。
阻燃剂暴露
二戊基醚的结构类似物,多溴二苯醚 (PBDE),用作阻燃剂。研究表明,这些化合物可以在人体内积累,尤其是在职业接触者中。这引发了对长期接触此类化学品对健康影响的担忧 (Sjödin 等人,1999)。
光解脱溴
对十溴二苯醚(一种多溴二苯醚)的光解脱溴的研究提供了对这类化合物环境降解的见解。该研究探讨了十溴二苯醚在不同条件下如何分解为低溴化二苯醚,这与了解二戊基醚等相关化合物的环境行为有关 (Söderstrom 等人,2004)。
生物蓄积和人体暴露
对与二戊基醚相关的 PBDE 在人体接触和毒性方面的综合综述已经进行。这项研究对于了解与这些化合物(包括二戊基醚)在各种环境中相关的潜在风险至关重要 (Wu 等人,2020)。
安全和危害
属性
IUPAC Name |
1-pentoxypentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPDRZXCEAKHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022105 | |
| Record name | Pentyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipentyl ether | |
CAS RN |
693-65-2 | |
| Record name | Pentyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Amyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipentyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 1,1'-oxybis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipentyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-AMYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G19C1NH3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

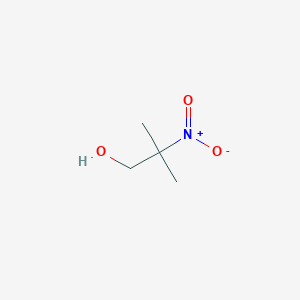
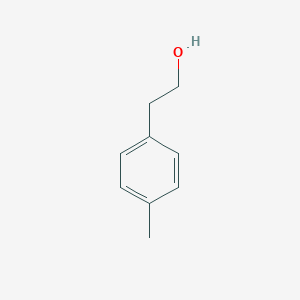
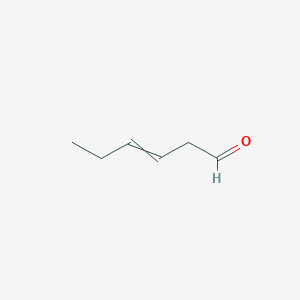
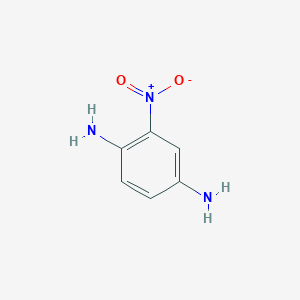
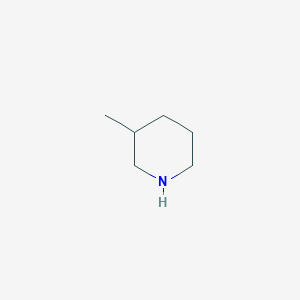
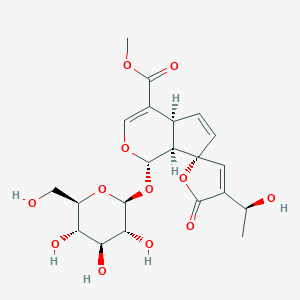
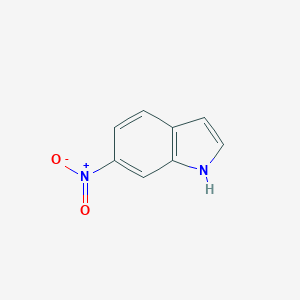
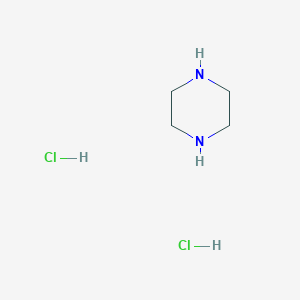
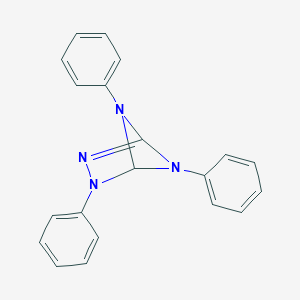
![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B147328.png)
